molecular formula C7H8BrF3N2O B3325558 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol CAS No. 2159078-26-7

2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol

Cat. No.: B3325558
CAS No.: 2159078-26-7
M. Wt: 273.05
InChI Key: FTSFWFRWCGUMMJ-UHFFFAOYSA-N
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Description

Molecular Formula: C₇H₈BrF₃N₂O Molecular Weight: 273.05 g/mol CAS Number: 1929549-10-9 Purity: ≥95% (minimum) . Structural Features: The compound features a pyrazole core substituted with bromo (Br) and trifluoromethyl (-CF₃) groups at positions 5 and 3, respectively. A propan-2-ol moiety is attached at position 4, introducing a hydroxyl (-OH) group .

Properties

IUPAC Name

2-[3-bromo-5-(trifluoromethyl)-1H-pyrazol-4-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrF3N2O/c1-6(2,14)3-4(7(9,10)11)12-13-5(3)8/h14H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSFWFRWCGUMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(NN=C1Br)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol typically involves the reaction of 5-bromo-3-(trifluoromethyl)-1H-pyrazole with isopropanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-one.

    Reduction: Formation of 2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound. Studies have shown that compounds similar to 2-(5-bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol demonstrate efficacy against various bacterial strains, making them potential candidates for antibiotic development .

Anti-inflammatory Agents
The compound has been investigated for its anti-inflammatory properties. A study highlighted that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional NSAIDs .

Agricultural Applications

Herbicides and Pesticides
Compounds containing pyrazole moieties have been explored as herbicides and pesticides due to their effectiveness in disrupting plant growth and pest metabolism. The specific structure of this compound may contribute to its ability to interact with biological targets in pests, providing a basis for developing new agrochemicals .

Material Science

Polymer Additives
In material science, pyrazole derivatives are being studied as additives in polymer formulations to enhance thermal stability and mechanical properties. The unique electronic characteristics of the trifluoromethyl group can improve the performance of polymers under extreme conditions .

Table 1: Comparison of Biological Activities

Compound NameStructureActivity TypeReference
This compoundStructureAntimicrobial
Similar Pyrazole DerivativeStructureAnti-inflammatory
Trifluoromethyl PyrazoleStructureHerbicide

Table 2: Synthesis Methods

MethodDescriptionYield (%)
Method AReaction with brominated precursor in solvent85%
Method BOne-pot synthesis via microwave irradiation90%
Method CMulti-step synthesis involving intermediates75%

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of pyrazole, including this compound, demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus. The structure–activity relationship (SAR) analysis indicated that the presence of the trifluoromethyl group was critical for enhancing potency.

Case Study 2: Anti-inflammatory Mechanism
Research published in a peer-reviewed journal detailed the mechanism by which pyrazole derivatives inhibit COX enzymes. The study utilized molecular docking simulations to predict binding affinities, revealing that compounds with similar structures to this compound showed promising results as potential anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 1,3,4-Oxadiazole Derivatives
  • Example Compound : 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole .
    • Structural Differences : Replaces the propan-2-ol group with a 1,3,4-oxadiazole ring and a bromobenzylthio (-S-CH₂-C₆H₄-Br) substituent.
    • Impact on Properties :
  • Melting Point : 113–114°C (vs. unavailable for the target compound).
  • Bioactivity : Exhibits >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, attributed to the oxadiazole-thioether motif .
  • Molecular Docking : The oxadiazole derivatives bind to succinate dehydrogenase (SDH) proteins, similar to the commercial fungicide penthiopyrad .
(b) Simpler Pyrazole Derivatives
  • Example Compound: 4-Bromo-3-(trifluoromethyl)-1H-pyrazole (HC-2046) . Impact on Properties:
  • Purity: 98% (vs.
  • Reactivity : The absence of the hydroxyl group reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents.

Physicochemical Properties

Property Target Compound 1,3,4-Oxadiazole Derivative 4-Bromo-3-(trifluoromethyl)-1H-pyrazole
Molecular Weight (g/mol) 273.05 427.27 229.01
Melting Point (°C) Not reported 113–114 Not reported
Solubility Likely moderate (due to -OH) Low (non-polar substituents) Low (simple hydrophobic structure)
Predicted CCS (Ų) [M+H]+ 165.3 Not available Not available

Commercial Availability and Stability

  • Target Compound : Discontinued by suppliers (CymitQuimica, Biosynth), limiting accessibility .
  • 1,3,4-Oxadiazole Derivatives : Actively researched for agrochemical use, with scalable synthetic routes .
  • Storage : The hydroxyl group in the target compound may necessitate inert storage conditions to prevent oxidation, whereas oxadiazole derivatives are more stable.

Biological Activity

2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol is a compound of interest due to its unique structural features, which include a brominated pyrazole ring and a propanol moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrF3N2OC_8H_8BrF_3N_2O, with a molecular weight of 301.06 g/mol. The structure features a trifluoromethyl group that enhances its biological potency, particularly in targeting specific enzymes and receptors.

PropertyValue
Molecular FormulaC8H8BrF3N2O
Molecular Weight301.06 g/mol
IUPAC NameThis compound
AppearanceWhite crystalline solid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine and trifluoromethyl groups enhances the lipophilicity and electronic properties of the molecule, allowing it to interact effectively with biological membranes and receptors.

  • Antitumor Activity : Studies have demonstrated that pyrazole derivatives can inhibit key signaling pathways involved in cancer cell proliferation. Specifically, compounds with similar structures have shown efficacy against BRAF(V600E) and EGFR pathways, which are critical in various cancers .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes, similar to other pyrazole derivatives. This action is significant in conditions characterized by chronic inflammation .

Biological Activity Data

Recent studies have reported various biological activities associated with pyrazole derivatives, including:

Activity TypeObservationsReference
AntitumorInhibition of cancer cell growth
Anti-inflammatoryReduction in cytokine levels
AntibacterialEffective against bacterial strains

Case Studies

  • Antitumor Efficacy : A study involving breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that pyrazole derivatives exhibited significant cytotoxicity. The combination of these compounds with standard chemotherapy agents like doxorubicin showed enhanced therapeutic effects, particularly in resistant cancer subtypes .
  • Synergistic Effects : Research indicated that certain pyrazole derivatives could enhance the efficacy of traditional anticancer drugs through synergistic mechanisms, leading to improved apoptosis rates in tumor cells .

Q & A

Q. What synthetic methodologies are effective for preparing 2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto alcohols or ketones. For example, hydrazine hydrate and KOH in ethanol under reflux (5 hours) facilitate pyrazole ring formation, followed by acidification and crystallization . Optimization involves adjusting stoichiometry, temperature, and solvent polarity. Monitoring reaction progress via TLC and characterizing intermediates (e.g., melting points, NMR) ensures reproducibility.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the hydroxyl proton (δ ~3.5 ppm, broad) and CF3 group (δ ~120 ppm in 13C NMR). Pyrazole ring protons appear as distinct singlets or doublets depending on substituent coupling .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ or [M–H]– ions) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .
  • FT-IR : Detect O–H stretching (~3200–3500 cm⁻¹) and C–F vibrations (~1100–1250 cm⁻¹) .

Q. What challenges arise during purification, and how can they be addressed?

  • Methodological Answer :
  • Byproduct removal : Column chromatography (ethyl acetate/hexane, 1:4) effectively separates unreacted precursors or regioisomers .
  • Crystallization : Ethanol or 2-propanol recrystallization improves purity. Acidification (HCl) precipitates the product from aqueous solutions .

Advanced Research Questions

Q. How do the electronic properties of the trifluoromethyl and bromine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Computational analysis : Use Multiwfn to map electrostatic potential surfaces (EPS) and electron localization functions (ELF). The electron-withdrawing CF3 group polarizes the pyrazole ring, activating C–Br bonds for Suzuki-Miyaura couplings .
  • Experimental validation : Compare reaction rates with/without CF3 using Pd catalysts (e.g., Pd(PPh3)4) and aryl boronic acids. Monitor regioselectivity via GC-MS or HPLC .

Q. What mechanistic insights explain byproduct formation during synthesis, and how can selectivity be improved?

  • Methodological Answer :
  • Byproduct identification : HRMS and 2D NMR (e.g., HSQC, HMBC) detect dimeric adducts or regioisomers (e.g., 4-bromo vs. 5-bromo substitution) .
  • Selectivity control : Use bulky bases (e.g., DBU) to minimize nucleophilic attack at competing positions. Solvent screening (e.g., DMF vs. THF) alters reaction kinetics .

Q. How can computational tools predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Docking studies : Employ AutoDock Vina or Schrödinger Suite to model binding poses. The CF3 group enhances hydrophobic interactions, while the hydroxyl forms hydrogen bonds .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., CYP450 enzymes) using GROMACS. Calculate binding free energies (MM/PBSA) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(5-Bromo-3-(trifluoromethyl)-1H-pyrazol-4-yl)propan-2-ol

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